molecular formula C18H24N2O3 B5121069 (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol

(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol

Katalognummer B5121069
Molekulargewicht: 316.4 g/mol
InChI-Schlüssel: BAEUYWLEUXGPHH-IAGOWNOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol, also known as BPMP, is a synthetic compound that has been widely studied for its potential therapeutic applications. Its unique structure and mechanism of action have made it a promising candidate for the treatment of various diseases. In

Wirkmechanismus

(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol acts as a partial agonist at the mu-opioid receptor and an antagonist at the delta-opioid receptor. This unique mechanism of action allows it to reduce the rewarding effects of opioids without producing the same level of dependence and withdrawal symptoms. (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol also increases dopamine release in the brain, which may contribute to its potential therapeutic effects in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the rewarding effects of opioids, decrease the likelihood of relapse, and increase dopamine release in the brain. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol is its unique mechanism of action, which allows it to reduce the rewarding effects of opioids without producing the same level of dependence and withdrawal symptoms. However, one of the limitations of (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol is its relatively low potency compared to other opioid receptor modulators.

Zukünftige Richtungen

There are a number of future directions for research on (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol. One area of interest is in the development of more potent analogs with improved therapeutic potential. Another area of research is in the investigation of (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol's potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol and its potential applications in the treatment of other diseases.

Synthesemethoden

(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol can be synthesized through a multi-step process involving the reaction of 1-benzofuran-2-carboxylic acid with morpholine and piperidine. The resulting intermediate is then reduced with a chiral reducing agent to yield the final product, (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol.

Wissenschaftliche Forschungsanwendungen

(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol has been studied extensively for its potential therapeutic applications. One of the most promising areas of research has been in the treatment of opioid addiction. (3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-morpholinyl)-3-piperidinol has been shown to reduce the rewarding effects of opioids and decrease the likelihood of relapse in animal models. It has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.

Eigenschaften

IUPAC Name

(3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-morpholin-4-ylpiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-17-13-19(6-5-16(17)20-7-9-22-10-8-20)12-15-11-14-3-1-2-4-18(14)23-15/h1-4,11,16-17,21H,5-10,12-13H2/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEUYWLEUXGPHH-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N2CCOCC2)O)CC3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCOCC2)O)CC3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-morpholin-4-ylpiperidin-3-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.